2-(pyrimidin-2-ylsulfanyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDADVILLLUBBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyrimidin 2 Ylsulfanyl Acetonitrile and Its Precursors
Foundational Synthetic Routes to Pyrimidine-2-thiol (B7767146) Derivatives
The cornerstone for synthesizing the target compound is the pyrimidine-2-thiol ring system. These derivatives are most commonly prepared through cyclocondensation reactions. The Pinner synthesis, a classical method, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com A widely adopted and versatile variation of this approach is the reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent like a chalcone (B49325) (1,3-diaryl-2-propen-1-one), and thiourea (B124793) in the presence of a base. nih.gov
The general mechanism involves the initial reaction of thiourea with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the 4,6-disubstituted-pyrimidine-2-thiol. nih.gov The reaction can be carried out in a methanolic solution with a base such as potassium hydroxide (B78521). nih.gov These foundational routes provide the essential heterocyclic core required for further elaboration.
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| 1,3-Diketone | Thiourea | Basic (e.g., KOH), Reflux | 4,6-Dialkyl/Aryl-pyrimidine-2-thiol |
| Chalcone | Thiourea | Basic (e.g., KOH), Reflux | 4,6-Diaryl-pyrimidine-2-thiol nih.gov |
| β-Ketoester | Amidine | Acidic/Basic | Pyrimidinone (Thiourea gives Thione) mdpi.com |
Conventional Preparations of 2-(pyrimidin-2-ylsulfanyl)acetonitrile
Once the pyrimidine-2-thiol precursor is obtained, the sulfanylacetonitrile group is introduced, typically through a direct S-alkylation reaction.
The synthesis of this compound is classically achieved via a nucleophilic substitution reaction. The pyrimidine-2-thiol exists in a tautomeric equilibrium with its pyrimidine-2(1H)-thione form. In the presence of a base, the thiol form is deprotonated to generate a highly nucleophilic thiolate anion. This anion then readily attacks an electrophilic acetonitrile (B52724) reagent, such as chloroacetonitrile (B46850) or bromoacetonitrile.
This reaction is a specific example of nucleophilic substitution on the pyrimidine (B1678525) ring system, where an exocyclic sulfur atom acts as the nucleophile. nih.gov The positions on the pyrimidine ring susceptible to nucleophilic attack are generally C2, C4, and C6. slideshare.netbhu.ac.in In this case, the reaction does not occur on the ring itself but on the thiol substituent, which is a common and efficient method for functionalizing thiopyrimidines. nih.gov The reaction of 2,4-dihalopyrimidines with nucleophiles typically shows a preference for substitution at the C4 position. stackexchange.com However, for pre-formed thiols, the exocyclic sulfur is the most reactive nucleophilic site.
The primary strategy for constructing the sulfanylacetonitrile moiety is the S-alkylation described above. The key steps are:
Deprotonation: The pyrimidine-2-thiol is treated with a suitable base (e.g., potassium carbonate, sodium hydride) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile to form the corresponding thiolate. nih.gov
Alkylation: The thiolate is then reacted with a haloacetonitrile (ClCH₂CN or BrCH₂CN), where the sulfur atom displaces the halide to form the C-S bond, yielding this compound. nih.gov
Alternative strategies can involve multicomponent reactions where the entire molecule is assembled in a more convergent fashion. For instance, reactions involving cyano-functionalized building blocks from the outset could potentially lead to the target structure, though direct S-alkylation remains the most straightforward and commonly reported method.
Green Chemistry Principles and Sustainable Synthesis Approaches
Traditional synthetic methods often rely on volatile organic solvents and can generate significant waste. rasayanjournal.co.in In recent years, green chemistry principles have been applied to pyrimidine synthesis to address these issues. rasayanjournal.co.inbenthamdirect.comnih.gov These sustainable approaches focus on improving efficiency, reducing waste, and using less hazardous materials. powertechjournal.com
Key green techniques applicable to the synthesis of pyrimidine precursors include:
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often improve yields compared to conventional heating. mdpi.comtubitak.gov.tr This has been successfully applied to the synthesis of pyrimidine derivatives. humanjournals.com
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, leading to shorter times and higher yields. nih.gov
Solvent-Free Reactions: Performing reactions without a solvent ("grindstone chemistry") or in environmentally benign solvents like water or ionic liquids minimizes the use and disposal of hazardous organic solvents. rasayanjournal.co.inresearchgate.net
Multicomponent Reactions (MCRs): Combining three or more reactants in a single step to form the final product improves atom economy and reduces the number of purification steps required. benthamdirect.comacs.org
These principles can make the synthesis of the pyrimidine-2-thiol precursor more environmentally friendly and cost-effective. rasayanjournal.co.in
Catalytic Methods in the Synthesis of Related Pyrimidine-Acetonitrile Systems
Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of pyrimidine synthesis. Various catalysts have been developed for related systems. For the three-component reaction of an aldehyde, malononitrile (B47326), and urea/thiourea to form 4-amino-5-pyrimidinecarbonitrile derivatives, high surface area and nanosized magnesium oxide (MgO) has been shown to be a highly effective and reusable heterogeneous base catalyst. researchgate.net This method features high conversions and short reaction times. researchgate.net
Other catalytic systems used for constructing pyrimidine rings include:
Lewis Acids: Catalysts like NbCl₅, AgClO₄, BiCl₃, and ZrCl₄ have been employed in Biginelli-type reactions to produce pyrimidinones, often with improved yields and milder reaction conditions. ijstr.org
Iridium Complexes: Novel iridium-pincer complexes have been used to catalyze the multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. humanjournals.comacs.org
Biocatalysts: Bone char, a waste product, can be modified with chlorosulfonic acid to create a reusable and eco-friendly solid acid biocatalyst for synthesizing pyrimidine-5-carbonitrile derivatives. researchgate.net
These catalytic methods, particularly those that incorporate a nitrile source like malononitrile, are highly relevant for the efficient construction of pyrimidine-acetonitrile systems. researchgate.netresearchgate.net
Comparative Analysis of Synthetic Efficiency and Yield Optimization
The efficiency of synthesizing pyrimidine derivatives, including the precursors to this compound, can vary significantly based on the chosen methodology. A comparative analysis highlights the advantages of modern techniques over traditional ones.
| Method | Catalyst/Conditions | Reaction Time | Yield | Key Advantages |
| Conventional Heating | Base (KOH) in Methanol | 3-4 hours | Moderate | Simple, well-established procedure. nih.gov |
| Microwave-Assisted | Solid-phase, solvent-free | Minutes | High | Drastically reduced reaction time, often higher yields. mdpi.comtubitak.gov.tr |
| Multicomponent Reaction | Nanosized MgO | 1-2 hours | High (up to 98%) | High atom economy, simple workup, reusable catalyst. researchgate.net |
| Multicomponent Reaction | NbCl₅ + AgClO₄ | 2-5 hours | Good to High | Mild room temperature conditions. ijstr.org |
| Iridium-Catalyzed MCR | PN₅P-Ir Complex | ~24 hours | High (up to 93%) | High regioselectivity, use of sustainable alcohol feedstocks. acs.org |
Purification and Isolation Techniques for Synthetic Intermediates
The synthesis of this compound relies on the purity of its starting materials and intermediates. The primary precursors are typically a pyrimidine-2-thiol derivative and a haloacetonitrile, or alternatively, a 2-halopyrimidine and mercaptoacetonitrile (B8634862). The purification and isolation of these synthetic intermediates are critical steps that significantly influence the yield and purity of the final product. Methodologies range from classical techniques like precipitation and recrystallization to modern chromatographic and in-line purification methods.
Purification of 2-Halopyrimidine Intermediates
2-Chloropyrimidine (B141910) is a common intermediate used in the synthesis of 2-substituted pyrimidines. Its purification is well-documented, often involving a combination of extraction, precipitation, and recrystallization.
One established procedure involves the diazotization of 2-aminopyrimidine. After the reaction is complete, the mixture is carefully neutralized to a pH of approximately 7. This causes the 2-chloropyrimidine product to precipitate along with inorganic salts like sodium chloride. The 2-chloropyrimidine is then selectively dissolved using a suitable organic solvent, such as ether, leaving the insoluble salts behind. The combined ether extracts are dried over an anhydrous salt (e.g., sodium sulfate), followed by solvent evaporation. The crude product is then typically recrystallized from a non-polar solvent like isopentane (B150273) to yield pure white crystals. orgsyn.org It is crucial that filtration and extraction are performed promptly at low temperatures (below 0°C) to prevent significant decomposition of the product. orgsyn.org
An alternative workup for a similar synthesis involves using chloroform (B151607) for extraction. After the reaction, the mixture is extracted multiple times with chloroform. The combined organic extracts are then processed to remove the solvent. The resulting crude product is dissolved in anhydrous ethanol (B145695) at a slightly elevated temperature (around 40°C), stirred, and then cooled to induce crystallization. The purified product is collected by filtration, yielding a purity suitable for subsequent steps. guidechem.com For large-scale industrial syntheses, developing purification protocols that avoid column chromatography is a key consideration for efficiency and cost-effectiveness. acs.org
| Intermediate | Precursor | Purification Steps | Solvent System | Purity/Yield | Reference |
| 2-Chloropyrimidine | 2-Aminopyrimidine | 1. Neutralization (pH ~7) & Precipitation2. Ether Extraction3. Drying over Na₂SO₄4. Recrystallization | Isopentane | High Purity (White Crystals) | orgsyn.org |
| 2-Chloropyrimidine | 2-Aminopyrimidine | 1. Chloroform Extraction2. Solvent Evaporation3. Dissolution in Ethanol4. Cooling & Filtration | Chloroform, Anhydrous Ethanol | >65% Yield | guidechem.com |
Purification of Pyrimidine-2-thiol Intermediates
Pyrimidine-2-thiol and its derivatives are another class of crucial precursors. Their purification often involves precipitation followed by recrystallization. In syntheses where pyrimidine-2-thiol is formed in a basic medium, the reaction mixture is cooled and then acidified. nih.gov The change in pH causes the thiol, which exists as a thiolate salt in the basic solution, to protonate and precipitate out of the solution. The solid precipitate is then collected by filtration, dried, and further purified by recrystallization from a suitable solvent, frequently methanol. nih.gov
The isolation of thiols from complex mixtures can be challenging due to their propensity for oxidation to disulfides. nih.gov To mitigate this, specialized techniques can be employed. One such method involves the reversible derivatization of the thiol into a more stable heterodisulfide. This derivative can be selectively concentrated and purified using hydrophobic stationary phases. The desired thiol is then regenerated from the purified disulfide by a simple reduction step. nih.gov
| Intermediate | Purification Steps | Solvent System | Key Considerations | Reference |
| Pyrimidin-2-thiol Derivatives | 1. Acidification & Precipitation2. Filtration3. Recrystallization | Methanol | Simple and effective for direct crystallization from the reaction mixture. | nih.gov |
| Low-Molecular-Mass Thiols | 1. Reversible Derivatization (to heterodisulfide)2. Concentration on hydrophobic stationary phase3. Reduction to recover thiol | Not specified | Circumvents issues with thiol oxidation during purification. | nih.gov |
General Chromatographic and Advanced Techniques
Beyond classical methods, chromatographic techniques are invaluable for the purification of pyrimidine intermediates, especially for achieving very high purity or for separating complex mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the separation of pyrimidine and purine (B94841) derivatives. The retention of these polar, ionizable compounds on C18 columns is highly sensitive to the pH of the mobile phase. nih.govresearchgate.net Optimal separation is often achieved at a slightly acidic pH, for instance, using an acetate (B1210297) buffer around pH 4.0. nih.gov
Hydrophilic Interaction Chromatography (HILIC): HILIC provides an alternative separation mechanism to reversed-phase chromatography and is well-suited for highly polar compounds like pyrimidine bases and nucleosides. nih.govbohrium.com
In-line Purification: For continuous flow synthesis processes, in-line purification methods such as scavenger resins, distillation, and liquid-liquid extraction are employed. nih.gov These techniques allow for the purification of intermediates without isolating them, which is particularly useful for handling unstable compounds and integrating multiple synthetic steps efficiently. nih.gov
Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and the effectiveness of purification steps, often employing solvent systems like toluene/ethyl acetate/methanol. nih.gov
Chemical Reactivity and Transformation Mechanisms of 2 Pyrimidin 2 Ylsulfanyl Acetonitrile
Reactivity at the Nitrile Group (–C≡N)
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic. libretexts.org This electrophilicity is the basis for a variety of transformations, including nucleophilic additions, hydrolysis, reduction, and participation in cyclization reactions. The presence of the adjacent electron-withdrawing pyrimidin-2-ylsulfanyl group further enhances the electrophilic character of the nitrile carbon.
The most fundamental reaction of the nitrile group is the addition of nucleophiles across the C≡N triple bond. masterorganicchemistry.com This reaction proceeds via an initial attack on the electrophilic carbon atom, leading to the formation of an imine anion intermediate. libretexts.org This intermediate can then be protonated or undergo further reaction depending on the nucleophile and reaction conditions.
Strongly nucleophilic reagents, such as Grignard reagents (RMgX) and organolithium compounds, readily add to the nitrile group. The initial addition forms an imine salt, which upon acidic hydrolysis, yields a ketone. libretexts.orgfiveable.me For instance, the reaction of 2-(pyrimidin-2-ylsulfanyl)acetonitrile with a Grignard reagent would be expected to produce a ketone after workup.
Metal-mediated additions are also common. For example, zinc(II) can promote the nucleophilic addition of amines to nitriles, leading to the formation of amidines. rsc.org This process involves the coordination of the nitrile to the metal center, which increases its electrophilicity and facilitates the attack by the amine.
| Nucleophile Type | Intermediate | Final Product (after hydrolysis) |
| Grignard Reagent (RMgX) | Imine Magnesium Salt | Ketone |
| Organolithium (RLi) | Imine Lithium Salt | Ketone |
| Amines (with Zn(II) catalyst) | Metallo-Amidine Complex | Amidine |
This table illustrates the expected products from the nucleophilic addition to the nitrile group of this compound.
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic aqueous conditions. libretexts.org The reaction typically proceeds through an amide intermediate, 2-(pyrimidin-2-ylsulfanyl)acetamide.
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent tautomerization leads to the formation of the primary amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid, 2-(pyrimidin-2-ylsulfanyl)acetic acid, and an ammonium (B1175870) ion.
Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting anion is then protonated by water to form an imidic acid, which tautomerizes to the more stable amide. Continued heating in the basic solution saponifies the amide, yielding a carboxylate salt and ammonia. Acidification of the salt in a final workup step produces the carboxylic acid. The alkaline hydrolysis of structurally similar (pyridyl-2)acetonitriles has been shown to produce the corresponding amides. nih.gov
Amidation can also be achieved directly. For example, the Ritter reaction involves the nucleophilic addition of a nitrile to a carbocation, which, after hydrolysis, forms an N-substituted amide. fiveable.me
The nitrile group can be fully reduced to a primary amine. This transformation is of significant synthetic utility and can be accomplished using several powerful reducing agents.
The most common method for reducing nitriles to primary amines is using lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of two hydride ions from the LiAlH₄ to the nitrile carbon, followed by an acidic or aqueous workup to protonate the resulting nitrogen species, yielding 2-(pyrimidin-2-ylsulfanyl)ethan-1-amine. libretexts.org
Catalytic hydrogenation is another effective method. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. libretexts.org
Partial reduction to an aldehyde is also possible using specific reagents like Diisobutylaluminium hydride (DIBALH). DIBALH adds a single hydride equivalent to the nitrile, forming an aluminum-imine intermediate. Crucially, this intermediate is stable at low temperatures and does not undergo further reduction. Subsequent hydrolysis during workup cleaves the C=N bond, yielding an aldehyde. libretexts.org
| Reagent | Reaction Type | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Full Reduction | Primary Amine |
| H₂ / Metal Catalyst (Pd, Pt, Ni) | Catalytic Hydrogenation | Primary Amine |
| Diisobutylaluminium hydride (DIBALH) | Partial Reduction | Aldehyde (after hydrolysis) |
This table summarizes common reduction reactions of the nitrile functionality in this compound.
The nitrile group is a valuable synthon for the construction of nitrogen-containing heterocycles. mdpi.com It can act as an electrophile in intramolecular reactions or participate in cycloaddition reactions. For example, in the Thorpe-Ziegler reaction, an intramolecular condensation between two nitrile groups or a nitrile and an active methylene (B1212753) group can form a cyclic β-enamino nitrile.
While this compound itself does not possess a second group for direct intramolecular cyclization, its functional groups can be elaborated to create precursors for such reactions. The nitrile can participate in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. mdpi.com Furthermore, reactions involving both the nitrile and the active methylene group can lead to fused ring systems. The reaction of o-aminonitriles with various reagents to form condensed pyrimidine (B1678525) and pyridine (B92270) systems highlights the utility of the nitrile group in building complex heterocyclic scaffolds. researchgate.net
Reactivity at the Methylene Group (–CH₂–) Alpha to the Nitrile
The methylene group in this compound is located between two powerful electron-withdrawing groups: the nitrile (–C≡N) and the pyrimidin-2-ylsulfanyl moiety. This positioning makes the methylene protons significantly acidic. mdpi.com
The acidity of the α-protons allows for easy deprotonation by a suitable base (e.g., sodium hydride, alkoxides) to form a resonance-stabilized carbanion. The negative charge is delocalized onto both the nitrogen atom of the nitrile group (forming a ketene (B1206846) imine-like structure) and potentially into the pyrimidine ring system via the sulfur atom.
This carbanion is a potent nucleophile and can participate in a wide range of carbon-carbon bond-forming reactions. chemrxiv.org These include:
Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the α-position.
Acylation: Reaction with acyl chlorides or anhydrides to form β-keto nitriles.
Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxy nitriles.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
The formation of this carbanion is a key step in many synthetic routes that use this compound as a building block.
| Reaction Type | Electrophile | Resulting Product Class |
| Alkylation | Alkyl Halide (R-X) | α-Alkyl Acetonitrile (B52724) |
| Acylation | Acyl Chloride (RCOCl) | β-Keto Nitrile |
| Aldol Condensation | Aldehyde/Ketone | β-Hydroxy Nitrile |
| Michael Addition | α,β-Unsaturated Carbonyl | γ-Keto Nitrile |
This table outlines the reactivity of the carbanion generated from this compound.
Alkylation and Acylation Reactions at the Alpha-Carbon
The methylene group (–CH₂–) positioned between the pyrimidine ring and the nitrile group, known as the alpha-carbon, is particularly reactive. The adjacent electron-withdrawing nitrile (–CN) and pyrimidinylsulfanyl groups acidify the alpha-protons, facilitating their removal by a base to form a stabilized carbanion (enolate). This nucleophilic carbanion can then react with various electrophiles, such as alkyl or acyl halides, in a class of reactions known as alpha-alkylation and alpha-acylation. pressbooks.publibretexts.orgyoutube.comyoutube.comyoutube.com
The general mechanism proceeds in two main steps:
Deprotonation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or sodium hydride (NaH), is used to abstract a proton from the alpha-carbon, generating a resonance-stabilized enolate. youtube.comyoutube.com The use of a strong base is crucial to drive the equilibrium towards the formation of the enolate, ensuring a high concentration for the subsequent step. libretexts.org
Nucleophilic Substitution (S_N2): The resulting enolate acts as a potent nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in a bimolecular nucleophilic substitution (S_N2) reaction. pressbooks.publibretexts.org This step forms a new carbon-carbon bond at the alpha-position. For the reaction to be effective, primary or methyl halides are preferred electrophiles to minimize competing elimination reactions. libretexts.org
A similar pathway is followed for acylation, where an acyl halide or anhydride (B1165640) serves as the electrophile.
Table 1: Representative Alpha-Alkylation of this compound
| Reactant (Electrophile) | Base | Product |
|---|---|---|
| Methyl Iodide (CH₃I) | LDA | 2-(pyrimidin-2-ylsulfanyl)propanenitrile |
| Ethyl Bromide (CH₃CH₂Br) | NaH | 2-(pyrimidin-2-ylsulfanyl)butanenitrile |
| Benzyl Bromide (C₆H₅CH₂Br) | LDA | 3-phenyl-2-(pyrimidin-2-ylsulfanyl)propanenitrile |
Knoevenagel Condensation and Related Reactions
The activated methylene group in this compound makes it an ideal substrate for Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of a compound with an active methylene group and a carbonyl compound (an aldehyde or ketone), typically catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.orgslideshare.net The reaction proceeds through nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product. wikipedia.orgslideshare.net
The mechanism can be summarized as follows:
A weak base catalyzes the formation of the carbanion at the alpha-position of this compound.
The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. nih.gov
The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct.
Subsequent dehydration (elimination of a water molecule) yields the final, stable, conjugated product. sigmaaldrich.com
This reaction is highly valuable for forming new carbon-carbon double bonds and synthesizing a wide array of substituted alkenes. jocpr.comresearchgate.net The reaction conditions are generally mild, and it can be applied to a diverse range of aromatic and heterocyclic aldehydes. nih.govjocpr.comresearchgate.netmdpi.com
Table 2: Knoevenagel Condensation Products with this compound
| Carbonyl Reactant | Catalyst | Expected Product |
|---|---|---|
| Benzaldehyde | Piperidine | (E/Z)-3-phenyl-2-(pyrimidin-2-ylsulfanyl)acrylonitrile |
| 4-Methoxybenzaldehyde | Pyridine | (E/Z)-3-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acrylonitrile |
| Furan-2-carbaldehyde | Biogenic Carbonates | (E/Z)-3-(furan-2-yl)-2-(pyrimidin-2-ylsulfanyl)acrylonitrile mdpi.com |
| Acetone | Ammonium Acetate (B1210297) | 3-methyl-2-(pyrimidin-2-ylsulfanyl)but-2-enenitrile |
Reactivity at the Sulfanyl (B85325) Group (–S–)
Oxidation Reactions of the Thioether Linkage
The sulfur atom in the thioether linkage of this compound is susceptible to oxidation. It can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This transformation significantly alters the electronic properties and reactivity of the molecule.
Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and periodic acid (H₅IO₆). organic-chemistry.org The reaction conditions can be controlled to favor the formation of either the sulfoxide or the sulfone. For instance, using one equivalent of the oxidizing agent under controlled temperatures often yields the sulfoxide, while an excess of the oxidant or harsher conditions leads to the sulfone. nih.gov
Sulfoxide Formation: Oxidation to 2-(pyrimidin-2-ylsulfinyl)acetonitrile.
Sulfone Formation: Further oxidation to 2-(pyrimidin-2-ylsulfonyl)acetonitrile.
The resulting sulfonyl group is a strong electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution reactions. nih.govacs.org
Table 3: Oxidation Products of this compound
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| H₂O₂ (1 eq.) | Catalytic FeCl₃, MeCN organic-chemistry.org | 2-(pyrimidin-2-ylsulfinyl)acetonitrile |
| H₅IO₆ | MeCN, < 2 min organic-chemistry.org | 2-(pyrimidin-2-ylsulfinyl)acetonitrile |
| H₂O₂ (excess) | Catalytic Tantalum Carbide organic-chemistry.org | 2-(pyrimidin-2-ylsulfonyl)acetonitrile |
| m-CPBA (≥2 eq.) | DCM | 2-(pyrimidin-2-ylsulfonyl)acetonitrile |
Nucleophilic Displacement of the Sulfanyl Group
The C2 position of the pyrimidine ring is electron-deficient and thus susceptible to nucleophilic aromatic substitution (S_NAr). wikipedia.org While the thioether itself is not a superb leaving group, its oxidized counterpart, the sulfonyl group (–SO₂CH₂CN), is an excellent leaving group. nih.govacs.org Therefore, nucleophilic displacement often occurs more readily after the oxidation of the sulfanyl group.
In these S_NAr reactions, a nucleophile attacks the C2 carbon of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. A variety of nucleophiles, including amines, alkoxides, and other thiolates, can be employed. rsc.orgirjms.com Studies on related 2-sulfonylpyrimidines have shown they react rapidly with cysteine at neutral pH, highlighting their utility in bioconjugation. nih.gov Even the unoxidized 2-methylthio group on a pyrimidine ring has been shown to be displaceable under certain conditions, for example, by an excess of sodium methoxide. rsc.org
Table 4: Potential Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Potential Product |
|---|---|---|
| 2-(pyrimidin-2-ylsulfonyl)acetonitrile | Ammonia (NH₃) | 2-aminopyrimidine-5-carbonitrile derivative (after potential transformations) |
| 2-(pyrimidin-2-ylsulfonyl)acetonitrile | Sodium Methoxide (NaOCH₃) | 2-methoxypyrimidine |
| 2-(pyrimidin-2-ylsulfonyl)acetonitrile | Piperidine | 2-(piperidin-1-yl)pyrimidine |
| This compound | Sodium Thiophenoxide (NaSPh) | 2-(phenylthio)pyrimidine |
Reactivity of the Pyrimidine Ring System
Electrophilic Aromatic Substitution (if applicable)
The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS), a reaction characteristic of electron-rich aromatic systems like benzene. bhu.ac.inscribd.com Compared to pyridine, pyrimidine is even less basic and less reactive towards electrophiles. wikipedia.org
Electrophilic attack on the pyrimidine ring, if it occurs, is most likely at the C5 position, which is the least electron-deficient carbon. wikipedia.orgslideshare.netresearchgate.net However, such reactions are generally difficult and require either harsh conditions or the presence of strong electron-donating (activating) groups (e.g., –OH, –NH₂) on the ring to overcome its deactivation. bhu.ac.inresearchgate.net
The this compound molecule possesses a sulfanylacetonitrile group at the C2 position. This substituent is generally considered to be electron-withdrawing, further deactivating the pyrimidine ring towards electrophilic attack. Therefore, standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are not considered applicable or synthetically useful for this compound under typical conditions. bhu.ac.inresearchgate.net
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring of this compound is a theoretically possible but challenging transformation. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which can facilitate the attack of nucleophiles, particularly at the C-2, C-4, and C-6 positions. stackexchange.comstackexchange.com The attack at these positions allows for the negative charge of the intermediate Meisenheimer complex to be delocalized onto the ring nitrogen atoms, providing stabilization. stackexchange.comnih.gov
In the case of this compound, the substituent at the 2-position is the cyanomethylthio group (–S–CH₂CN). For a nucleophilic aromatic substitution to occur at this position, this group would need to act as a leaving group. While sulfonyl groups (–SO₂R) are excellent leaving groups in SNAr reactions on pyrimidines nih.gov, the thioether group is generally a less effective leaving group.
The outcome of a potential SNAr reaction would be highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles would be required to displace the cyanomethylthio group. However, the presence of the acidic methylene protons in the acetonitrile side chain introduces a competing reaction pathway: deprotonation. Under basic conditions, which are often used for SNAr reactions, the methylene protons can be abstracted, leading to the formation of a carbanion. This carbanion can then participate in other reactions, such as intramolecular cyclization, which is often the preferred pathway for this compound.
While specific examples of nucleophilic aromatic substitution on this compound are not extensively documented in the literature, the general principles of SNAr on pyrimidine systems suggest that such a reaction would require harsh conditions and would likely compete with reactions involving the side chain.
Table 1: General Conditions for Nucleophilic Aromatic Substitution on Pyrimidine Derivatives
| Nucleophile | Reagent Example | Solvent | Conditions | Product Type |
| Amine | Primary or Secondary Amine | PEG-400, DMF | Elevated temperatures | 2-Aminopyrimidine |
| Alkoxide | Sodium Methoxide | Methanol | Reflux | 2-Methoxypyrimidine |
| Thiolate | Sodium Thiophenoxide | DMF | Room to elevated temp. | 2-(Arylthio)pyrimidine |
This table represents general conditions for SNAr on activated pyrimidines and may not be directly applicable to this compound due to the nature of the leaving group and competing side reactions.
Rearrangement Reactions
The most prominent rearrangement reaction of this compound is an intramolecular cyclization, which can be classified as a Thorpe-Ziegler reaction. wikipedia.orglscollege.ac.inchem-station.com This reaction involves the base-catalyzed intramolecular condensation of the nitrile group with the pyrimidine ring, leading to the formation of a fused heterocyclic system.
Specifically, treatment of this compound with a base, such as sodium ethoxide in ethanol (B145695), initiates an intramolecular cyclization to yield 5-amino-thiazolo[3,2-a]pyrimidin-7-one. This transformation is a powerful method for the synthesis of the thiazolo[3,2-a]pyrimidine scaffold, which is a core structure in various biologically active molecules.
The reaction proceeds via the formation of a carbanion on the methylene carbon of the acetonitrile group, which then acts as an intramolecular nucleophile, attacking one of the electrophilic carbon atoms of the pyrimidine ring. Subsequent rearrangement and tautomerization lead to the stable aromatic fused ring system.
Table 2: Thorpe-Ziegler Cyclization of this compound
| Reactant | Reagent | Solvent | Product |
| This compound | Sodium Ethoxide | Ethanol | 5-Amino-thiazolo[3,2-a]pyrimidin-7-one |
| This compound | Potassium Carbonate | DMF | 5-Amino-thiazolo[3,2-a]pyrimidin-7-one |
| This compound | Sodium Hydride | THF | 5-Amino-thiazolo[3,2-a]pyrimidin-7-one |
Mechanistic Elucidation of Key Transformations
The mechanism of the Thorpe-Ziegler cyclization of this compound to form 5-amino-thiazolo[3,2-a]pyrimidin-7-one is a well-established pathway for intramolecular nitrile condensations. mdpi.com The key steps are as follows:
Deprotonation: A base, such as sodium ethoxide, abstracts a proton from the α-carbon of the acetonitrile group, forming a resonance-stabilized carbanion.
Nucleophilic Attack: The newly formed carbanion acts as an intramolecular nucleophile and attacks the electrophilic C-4 position of the pyrimidine ring. This results in the formation of a new carbon-carbon bond and a cyclic intermediate.
Iminonitrile Formation: The cyclic intermediate undergoes rearrangement, leading to the formation of a β-iminonitrile.
Tautomerization: The iminonitrile rapidly tautomerizes to the more stable enamine form, which in this case is the aromatic 5-aminothiazolo[3,2-a]pyrimidine ring system. The final product after workup is 5-amino-thiazolo[3,2-a]pyrimidin-7-one.
This mechanistic pathway is supported by numerous studies on related intramolecular cyclizations of nitriles. The reaction is generally irreversible and provides a high yield of the fused heterocyclic product under appropriate basic conditions.
Applications of 2 Pyrimidin 2 Ylsulfanyl Acetonitrile in Advanced Chemical Synthesis
Building Block for Heterocyclic Systems
The unique arrangement of functional groups in 2-(pyrimidin-2-ylsulfanyl)acetonitrile makes it an adept precursor for the synthesis of a variety of heterocyclic compounds. The pyrimidine (B1678525) moiety can act as a foundational element, while the thioether and nitrile groups provide reactive sites for further annulation and functionalization.
Synthesis of Fused Pyrimidine Derivatives
The pyrimidine core of this compound serves as a strategic starting point for the construction of fused pyrimidine derivatives, which are of significant interest in medicinal chemistry. One notable application is in the synthesis of pyrimido[2,1-b]benzothiazoles. Although direct synthesis from this compound is not extensively documented, the analogous reactivity of similar building blocks provides a clear pathway. For instance, the reaction of 2-aminobenzothiazoles with β-ketoesters and aldehydes in one-pot, three-component reactions yields these fused systems. researchgate.netmdpi.com The structural similarity of this compound to key intermediates in these syntheses suggests its potential as a precursor. The general strategy involves the cyclization of a pyrimidine-containing intermediate with a suitable partner to form an additional fused ring.
The synthesis of various fused pyrimidine derivatives often involves cyclocondensation reactions. For example, pyrimidine and condensed pyrimidine compounds are recognized for their interesting biological properties. semanticscholar.org The synthesis of certain pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives has been accomplished and they have been evaluated for their antitumor and antiviral activities. researchgate.net
| Fused Pyrimidine System | General Synthetic Approach | Potential Precursors |
| Pyrimido[2,1-b]benzothiazole | One-pot three-component reaction | 2-Aminobenzothiazole, β-ketoesters, aldehydes researchgate.netsemanticscholar.org |
| Benzothiazolo[2,3-b]quinazoline | Cyclization reactions | Anthranilic acid derivatives and substituted benzothiazoles |
| Thiazolo[3,2-a]pyrimidines | Cyclocondensation of 2-aminothiazoles with various reagents | 2-Aminothiazoles, α-haloketones, dicarbonyl compounds |
Construction of Thiazole, Thiazine, and Other Sulfur-Nitrogen Heterocycles
The thioether and nitrile functionalities of this compound are pivotal for the construction of sulfur-nitrogen containing heterocycles such as thiazoles and thiazines. The Hantzsch thiazole synthesis, a classic method for thiazole formation, involves the reaction of an α-haloketone with a thioamide. While this compound is not a thioamide, its activated methylene (B1212753) group adjacent to the nitrile can potentially react with sulfur reagents to form intermediates suitable for cyclization into thiazole rings.
Furthermore, the Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes, utilizes an α-cyano ester, a carbonyl compound, and elemental sulfur. The nitrile group in this compound makes it a candidate for participation in Gewald-type reactions to form thiophene rings, which can be precursors to other sulfur-containing heterocycles.
The synthesis of thiazine derivatives can be achieved through various cyclization strategies. For instance, the reaction of compounds containing both a nucleophilic nitrogen and a sulfur functionality with appropriate dielectrophiles can lead to the formation of a six-membered thiazine ring. The pyrimidine nitrogen and the sulfur of the thioether in this compound could potentially participate in such cyclization reactions under specific conditions.
| Heterocycle | Synthetic Strategy | Key Reactants |
| Thiazole | Hantzsch Synthesis | α-Haloketones, Thioamides nih.gov |
| Thiazole | Cook-Heilborn Synthesis | α-Aminonitriles, Carbon Disulfide nih.gov |
| Thiazine | Cyclocondensation | Mercaptoamines, Dicarbonyl compounds |
| Thiophene | Gewald Reaction | Carbonyl compound, α-cyano ester, Sulfur mdpi.com |
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The structure of this compound, with its multiple reactive sites, makes it a promising candidate for MCRs.
For instance, in a Biginelli-type reaction, which traditionally involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea (B124793), this compound could potentially act as the active methylene component. Its reaction with an aldehyde and a suitable nitrogen-containing component could lead to the formation of complex heterocyclic structures in a single step.
The development of novel MCRs is an active area of research, and the versatility of this compound suggests its potential to be a key player in the discovery of new synthetic methodologies for the rapid construction of diverse and complex molecular architectures.
Ligand in Coordination Chemistry
The nitrogen atoms of the pyrimidine ring and the nitrile group, along with the sulfur atom of the thioether linkage, endow this compound with the ability to act as a ligand in coordination chemistry. These donor atoms can coordinate to transition metal ions, leading to the formation of a variety of organometallic complexes with interesting structural and potentially catalytic properties.
Chelation Properties with Transition Metals
The arrangement of donor atoms in this compound allows it to act as a chelating ligand, binding to a metal ion through more than one coordination site to form a stable ring structure. The nitrogen atoms of the pyrimidine ring can coordinate to a metal center, and depending on the conformation of the molecule, the sulfur atom or the nitrile nitrogen could also participate in chelation.
The stability of metal complexes with pyrimidine-based ligands is influenced by factors such as the nature of the metal ion and the substituents on the pyrimidine ring. For example, the stability constants of transition metal complexes with various pyrimidine and sulfonamide drugs have been determined, showing a general trend in stability. dss.go.thmdpi.com The chelation of this compound with transition metals such as copper(II), cobalt(II), and nickel(II) would be expected to form stable complexes due to the chelate effect. The coordination could involve the N1 of the pyrimidine and the sulfur atom, or the N3 of the pyrimidine and the nitrile nitrogen, leading to the formation of five- or six-membered chelate rings.
| Metal Ion | Potential Coordination Sites on Ligand | Expected Geometry |
| Copper(II) | N(pyrimidine), S(thioether), N(nitrile) | Square planar or distorted octahedral |
| Cobalt(II) | N(pyrimidine), S(thioether), N(nitrile) | Tetrahedral or octahedral |
| Nickel(II) | N(pyrimidine), S(thioether), N(nitrile) | Square planar or octahedral |
| Platinum(II) | N(pyrimidine), N(nitrile) | Square planar |
Formation of Organometallic Complexes
The coordination of this compound to transition metals results in the formation of organometallic complexes. The nitrile group is a well-known ligand in coordination chemistry, and its coordination to a metal center can activate it towards nucleophilic attack or other transformations.
For instance, platinum(II)-mediated coupling reactions of acetonitrile (B52724) with exocyclic nitrogen atoms of nucleobases have been reported, leading to the formation of new azametallacycle complexes. rsc.org This suggests that the nitrile group of this compound could undergo similar reactions in the presence of suitable metal catalysts and nucleophiles.
The synthesis and structural characterization of coordination compounds involving pyridine-type ligands and transition metals are extensively studied. mdpi.comjscimedcentral.commdpi.com The pyrimidine ring in this compound is electronically similar to pyridine (B92270) and is expected to form stable complexes. The resulting organometallic complexes may exhibit interesting catalytic activities or material properties. For example, copper(II) coordination compounds have been shown to act as catalysts in oxidation reactions.
Catalytic Applications of its Metal Complexes
An extensive search of scientific databases and chemical literature did not yield any specific studies on the catalytic applications of metal complexes derived from this compound. While the broader field of pyrimidine derivatives and their metal complexes is an active area of research in catalysis, with various complexes being investigated for a range of chemical transformations, no literature could be found that specifically details the synthesis of metal complexes with this compound as a ligand and their subsequent evaluation as catalysts. Therefore, no data on their catalytic activity, scope, or mechanism can be provided.
Precursor for Advanced Organic Materials (if applicable)
There is no available information in the reviewed literature to suggest that this compound is utilized as a precursor for advanced organic materials. Research into organic materials often involves monomers containing specific functional groups that can undergo polymerization or self-assembly to form materials with desired electronic, optical, or mechanical properties. The search did not uncover any reports of this compound being used in the synthesis of polymers, organic conductors, liquid crystals, or any other class of advanced organic materials.
Utility in Supramolecular Chemistry
The utility of this compound in supramolecular chemistry is not documented in the available scientific literature. Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. While pyrimidine-containing molecules can be involved in hydrogen bonding and π-π stacking interactions, which are fundamental to supramolecular chemistry, no studies were found that specifically investigate the self-assembly, host-guest chemistry, or formation of supramolecular structures involving this compound.
Computational and Theoretical Investigations of 2 Pyrimidin 2 Ylsulfanyl Acetonitrile
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic structure of a molecule is fundamental to its chemical behavior. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For pyrimidine (B1678525) derivatives, DFT calculations are commonly employed to determine these electronic parameters. irjweb.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net In pyrimidine-containing compounds, the HOMO and LUMO are often distributed across the pyrimidine ring and its substituents, and their precise energies and localizations are influenced by the nature of these substituents. For instance, theoretical studies on N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine showed a HOMO energy of -6.2613 eV and a LUMO energy of -0.8844 eV, indicating its potential as both an electron donor and acceptor. irjweb.com While specific values for 2-(pyrimidin-2-ylsulfanyl)acetonitrile are not published, it is expected that the pyrimidine ring, the sulfur atom, and the acetonitrile (B52724) group would all contribute to the frontier molecular orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Expected Energy Range (eV) |
|---|---|
| EHOMO | -6.0 to -7.5 |
| ELUMO | -0.5 to -2.0 |
| Energy Gap (ΔE) | 4.0 to 5.5 |
Note: These values are hypothetical and based on typical ranges observed for similar organic molecules. Actual values would require specific DFT calculations.
Quantum Chemical Calculations of Reactivity Descriptors
Beyond the HOMO-LUMO gap, quantum chemical calculations can provide a suite of reactivity descriptors that quantify different aspects of a molecule's reactivity. These descriptors are typically derived from the changes in energy as electrons are added or removed from the molecule and are calculated using methods like Density Functional Theory (DFT). ijcce.ac.ir
Important global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as χ² / (2η).
Studies on various pyrimidine derivatives have shown how these descriptors can elucidate their reactivity profiles. ijcce.ac.ir For this compound, the presence of electronegative nitrogen atoms in the pyrimidine ring and the cyano group, as well as the polarizable sulfur atom, would significantly influence these values.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is critical to its function and interactions. This compound possesses rotational freedom around the C-S and S-C bonds, allowing it to adopt various conformations. Conformational analysis, often performed using computational methods, involves mapping the potential energy surface of the molecule as a function of its dihedral angles to identify the most stable conformers (energy minima) and the energy barriers between them.
For similar flexible molecules, such as certain 1-(2-pyrimidinyl)piperazine derivatives, conformational analysis has been used to determine the preferred three-dimensional structures. nih.gov In the case of this compound, the orientation of the acetonitrile group relative to the pyrimidine ring would be a key determinant of conformational preference, influenced by steric hindrance and potential weak intramolecular interactions. A potential energy scan, where the energy is calculated at systematic increments of a specific dihedral angle, would reveal the low-energy conformations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. While specific reaction mechanisms involving this compound have not been computationally elucidated in published literature, general reactions of related compounds can be considered. For instance, the reactivity of the acetonitrile group or nucleophilic substitution at the pyrimidine ring could be modeled.
Such studies typically involve locating the transition state structures and calculating the activation energies for each step of a proposed mechanism. This can help in understanding the feasibility of a reaction pathway and the factors that control its rate and selectivity. For example, computational studies have been used to model the reactivity of various functional groups attached to pyrimidine rings.
Prediction of Spectroscopic Parameters (e.g., NMR shielding tensors, vibrational frequencies)
Quantum chemical calculations can predict various spectroscopic parameters with a good degree of accuracy, aiding in the interpretation of experimental spectra.
NMR Shielding Tensors: The chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy are related to the magnetic shielding around each nucleus. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can compute these shielding tensors. ijcce.ac.ir While extensive NMR data for common solvents and impurities exist illinois.edumit.eduresearchgate.netsigmaaldrich.com, predicting the spectra for a specific molecule like this compound requires dedicated calculations. The predicted shifts for the protons and carbons in the pyrimidine ring and the acetonitrile moiety would be sensitive to the molecule's conformation.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. By comparing the calculated vibrational spectrum with experimental data, one can confirm the structure of the synthesized compound and assign the observed spectral bands to specific molecular motions.
Table 3: Predicted Spectroscopic Data Types
| Spectroscopic Technique | Predicted Parameters | Computational Method |
|---|---|---|
| NMR | Chemical Shifts (¹H, ¹³C) | DFT (e.g., GIAO) |
Intermolecular Interactions and Crystal Packing Predictions
In the solid state, molecules arrange themselves in a crystal lattice, a process governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. While a crystal structure for this compound is not publicly available, a study on the closely related compound, 2-(pyrimidin-2-ylsulfanyl)acetic acid, provides valuable insights. nih.gov
In the crystal structure of 2-(pyrimidin-2-ylsulfanyl)acetic acid, molecules are linked into layers by intermolecular O—H···N and C—H···O hydrogen bonds. nih.gov For this compound, which lacks the carboxylic acid group but possesses a nitrile group, different intermolecular interactions would be expected to dominate its crystal packing. Potential interactions could include C—H···N hydrogen bonds involving the pyrimidine ring and the acetonitrile nitrogen, as well as π-π stacking interactions between the pyrimidine rings. The sulfur atom could also participate in weak intermolecular interactions. Computational methods can be used to predict favorable crystal packing arrangements by calculating the lattice energy for different possible structures. The study of supramolecular synthons in diaminopyrimidine derivatives highlights the importance of specific interaction sites in directing crystal packing. semanticscholar.org
Advanced Spectroscopic and Structural Elucidation of 2 Pyrimidin 2 Ylsulfanyl Acetonitrile and Its Derivatives
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) combined with tandem mass spectrometry (MS/MS) is a powerful technique for determining the elemental composition of 2-(pyrimidin-2-ylsulfanyl)acetonitrile and for elucidating its fragmentation pathways under energetic conditions. When subjected to techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), the protonated molecule undergoes predictable bond cleavages that yield structurally informative fragment ions. nih.gov
The fragmentation of pyrimidine (B1678525) derivatives is often governed by competitive pathways that are influenced by the substituents on the pyrimidine ring. nih.gov For the parent compound, this compound, key fragmentation pathways would likely involve:
Cleavage of the Sulfanyl-Acetonitrile Bond: The C-S bond between the pyrimidine ring and the acetonitrile (B52724) group is a probable site of initial cleavage. This could lead to the formation of a pyrimidine-2-thiol (B7767146) cation and a neutral acetonitrile radical, or vice versa, depending on proton affinity.
Fission of the Pyrimidine Ring: Pyrimidine rings can undergo characteristic ring-opening and fragmentation, often initiated by the loss of small neutral molecules like HCN or cyanamide.
Loss of the Acetonitrile Group: A common pathway involves the neutral loss of the entire acetonitrile group (CH₂CN), resulting in a prominent ion corresponding to the 2-thiopyrimidine cation.
The precise masses of the precursor and fragment ions, measured with high accuracy by HRMS, allow for the unambiguous determination of their elemental formulas, confirming the proposed fragmentation mechanisms. wvu.edu Isotopic labeling studies, for instance using deuterium, can further validate these pathways by tracking the location of specific atoms through the fragmentation cascade. nih.gov
Table 1: Predicted Major Fragment Ions of Protonated this compound in HRMS/MS Note: This table is predictive and based on fragmentation patterns of similar compounds.
| Fragment Ion | Proposed Structure | Neutral Loss |
|---|---|---|
| [M+H]⁺ - CH₂CN | 2-Thiopyrimidine Cation | Acetonitrile |
| [M+H]⁺ - CN | Pyrimidin-2-ylsulfanylmethyl Cation | Cyanide Radical |
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of this compound and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework and their connectivity. ipb.ptresearchgate.net
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For the parent compound, one would expect to see distinct signals for the methylene (B1212753) protons (-CH₂-) and the protons on the pyrimidine ring. The chemical shift of the methylene protons would be influenced by the electron-withdrawing effects of both the nitrile group and the pyrimidine ring. The pyrimidine protons typically appear as a doublet and a triplet in the aromatic region of the spectrum.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals would be expected for the nitrile carbon (-CN), the methylene carbon (-CH₂-), and the distinct carbons of the pyrimidine ring. The chemical shifts provide insight into the electronic nature of each carbon atom. mdpi.com
2D NMR Techniques: Advanced 2D NMR experiments are crucial for unambiguous assignment of all signals and for confirming the molecular structure. unimelb.edu.au
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for confirming the connectivity between the pyrimidine ring, the sulfur atom, and the acetonitrile moiety.
For derivatives, the number, chemical shifts, and coupling patterns of the NMR signals will change predictably based on the nature and position of the substituents, allowing for detailed structural confirmation. mdpi.com
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: Predicted values in ppm relative to TMS, actual values are solvent-dependent.
| Nucleus | Atom Position | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Pyrimidine H-4, H-6 | 8.5 - 8.8 |
| ¹H | Pyrimidine H-5 | 7.0 - 7.3 |
| ¹H | Methylene (-CH₂-) | 3.8 - 4.2 |
| ¹³C | Pyrimidine C-2 (C-S) | 168 - 172 |
| ¹³C | Pyrimidine C-4, C-6 | 157 - 160 |
| ¹³C | Pyrimidine C-5 | 118 - 122 |
| ¹³C | Nitrile (-CN) | 115 - 118 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. These two techniques are complementary; vibrations that are strong in FT-IR are often weak in Raman and vice versa. spectroscopyonline.com
For this compound, key functional groups give rise to characteristic absorption or scattering peaks:
Nitrile Group (C≡N): This group exhibits a sharp, moderately intense absorption band in the FT-IR spectrum, typically in the range of 2240-2260 cm⁻¹. This is one of the most diagnostic peaks for the molecule.
Pyrimidine Ring: The C=N and C=C stretching vibrations within the aromatic pyrimidine ring produce a series of characteristic bands in the 1400-1600 cm⁻¹ region. semanticscholar.org C-H stretching vibrations on the ring appear above 3000 cm⁻¹.
C-S Stretch: The stretching vibration of the carbon-sulfur bond is typically weak and appears in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.
CH₂ Group: The methylene group will show symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ region.
FT-IR and Raman spectra can confirm the presence of these key functional groups and can also be sensitive to changes in the molecular environment, such as those caused by polymorphism or intermolecular interactions in the solid state. researchgate.netnih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| C-H (pyrimidine) | Stretching | 3000 - 3100 | Medium |
| C-H (methylene) | Stretching | 2850 - 2960 | Medium |
| C≡N (nitrile) | Stretching | 2240 - 2260 | Medium-Sharp |
| C=N, C=C (ring) | Stretching | 1400 - 1600 | Strong |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the details of intermolecular interactions. While a crystal structure for the title compound is not publicly available, analysis of closely related derivatives like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides and 2-(pyrimidin-2-ylsulfanyl)acetic acid provides excellent insight into the expected structural features. nih.govnih.govvensel.org
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. In derivatives of this compound, the pyrimidine ring and other functional groups play a crucial role in directing this assembly.
Common interactions observed in related structures include:
π-π Stacking: The electron-rich pyrimidine rings often engage in offset π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel-displaced fashion. These interactions are significant in stabilizing the crystal lattice. nih.gov
C-H···N and C-H···O Interactions: Weak hydrogen bonds involving carbon as the donor atom (C-H) and nitrogen or oxygen atoms as acceptors are prevalent. The nitrogen atoms of the pyrimidine ring and the nitrile group are potential acceptors for such interactions. researchgate.net
These weak interactions collectively organize the molecules into complex three-dimensional supramolecular structures, often forming layers or chains. researchgate.netrsc.org
X-ray diffraction allows for the precise measurement of geometric parameters within the molecule. For pyrimidine-2-ylsulfanyl derivatives, these measurements confirm the expected hybridization and bonding.
Bond Lengths: The C-N and C-C bond lengths within the pyrimidine ring are typically intermediate between single and double bonds, consistent with its aromatic character. researchgate.netresearchgate.net The C-S bond length is a key parameter, reflecting the nature of the thioether linkage.
Bond Angles: The internal bond angles of the pyrimidine ring are close to the ideal 120° for sp² hybridized carbons. The C-S-C bond angle at the sulfur atom is typically around 100-105°.
Torsional Angles: A crucial parameter is the torsional angle defined by the atoms C(ring)-S-C(methylene)-C(nitrile). This angle describes the conformation of the sulfanylacetonitrile side chain relative to the pyrimidine ring. In the solid state, this conformation is often influenced by crystal packing forces to maximize favorable intermolecular contacts. For example, in the related compound 2-(pyrimidin-2-ylsulfanyl)acetic acid, the pyrimidine ring is significantly twisted relative to the carboxylic acid group, with a dihedral angle of 80.67°. nih.gov
Table 4: Representative Bond Lengths and Angles from a Related Crystal Structure Data derived from the monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid. nih.gov
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | S1 - C2 | 1.76 Å |
| Bond Length | S1 - C5 | 1.79 Å |
| Bond Length | N1 - C2 | 1.32 Å |
| Bond Length | N3 - C2 | 1.34 Å |
| Bond Angle | C2 - S1 - C5 | 101.4° |
| Bond Angle | N1 - C2 - N3 | 125.8° |
Hydrogen bonding is a dominant directional force in the crystal packing of many nitrogen-containing heterocyclic compounds. mdpi.comnih.gov While the parent compound this compound lacks classical hydrogen bond donors (like O-H or N-H), its derivatives often feature them.
In derivatives containing amino or amide groups, strong N-H···N and N-H···O hydrogen bonds are commonly observed. For instance, in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, molecules form inversion dimers through pairs of N-H···N hydrogen bonds, creating robust R²₂(8) ring motifs. nih.gov These dimers are then further linked into larger networks.
Even in the absence of classical donors, the nitrogen atoms of the pyrimidine ring and the nitrile group are excellent hydrogen bond acceptors. They frequently participate in weak C-H···N hydrogen bonds, which, despite their lower energy, play a significant role in defining the crystal architecture. In the structure of 2-(pyrimidin-2-ylsulfanyl)acetic acid, a strong O-H···N hydrogen bond links the carboxylic acid group of one molecule to a pyrimidine nitrogen of a neighboring molecule, forming chains throughout the crystal. nih.gov
Future Research Directions and Unexplored Potential of 2 Pyrimidin 2 Ylsulfanyl Acetonitrile
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While the synthesis of racemic 2-(pyrimidin-2-ylsulfanyl)acetonitrile is established, the development of asymmetric routes to access chiral derivatives remains a significant and valuable challenge. Future research could focus on introducing chirality at several key positions:
α-carbon to the nitrile group: The development of catalytic asymmetric cyanomethylation of 2-thiopyrimidinyl electrophiles or the asymmetric alkylation of the this compound anion would provide access to chiral nitriles, which are precursors to a variety of other functional groups.
At the sulfur atom: The synthesis of chiral sulfoxides from the corresponding thioether is a well-known transformation. Asymmetric oxidation of this compound would yield chiral sulfinylacetonitrile derivatives, which could have unique biological activities or serve as chiral auxiliaries.
On the pyrimidine (B1678525) ring: Introducing chiral substituents onto the pyrimidine ring itself presents another avenue for creating novel chiral molecules.
Strategies for achieving these asymmetric syntheses could involve the use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts. rsc.orgnih.gov For instance, the use of chiral phase-transfer catalysts for the alkylation of the nitrile group could be explored. The synthesis of chiral thioethers and their derivatives is an active area of research, and methodologies developed for other sulfur-containing compounds could be adapted for this compound. capes.gov.brnih.gov
Exploration of Photocatalytic or Electrochemical Transformations
Modern synthetic chemistry is increasingly turning towards photocatalysis and electrochemistry to achieve transformations that are difficult or inefficient using traditional thermal methods. These techniques offer mild reaction conditions and unique reactivity patterns.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-S bonds. beilstein-journals.orgrsc.org Future work could explore the photocatalytic synthesis of this compound itself, potentially from a halopyrimidine and a mercaptoacetonitrile (B8634862) derivative under milder conditions than traditional methods. Furthermore, the existing C-S bond in the molecule could be a target for photocatalytic cleavage and subsequent functionalization, opening up pathways to novel pyrimidine derivatives. researchgate.net The nitrile group could also be a handle for photocatalytic transformations.
Electrochemistry: Electrochemical methods provide an alternative for the synthesis and functionalization of heterocyclic compounds. nih.govresearchgate.net The electrochemical synthesis of functionalized arylpyrimidines has been demonstrated, suggesting that similar strategies could be applied to the synthesis of this compound. nih.govmdpi.com For instance, the electrochemical coupling of a 2-halopyrimidine with a thiolate could be a viable synthetic route. Additionally, the pyrimidine ring can be electrochemically reduced or oxidized, leading to different functionalization patterns. The development of electrochemical methods for the synthesis and modification of this compound would align with the principles of green chemistry by reducing the reliance on harsh reagents. rsc.org
Integration into Flow Chemistry Systems
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. springerprofessional.dedurham.ac.uk The multi-step synthesis of heterocyclic compounds is particularly well-suited for flow chemistry, as intermediates can be generated and used in subsequent steps without isolation. uc.ptdurham.ac.ukflinders.edu.au
Future research should focus on developing a continuous-flow synthesis of this compound and its derivatives. This could involve a multi-step sequence where the pyrimidine ring is first synthesized in a flow reactor, followed by the introduction of the thioether and nitrile functionalities in subsequent modules. The integration of in-line purification and analysis techniques would further enhance the efficiency of such a process. The ability to safely handle potentially hazardous reagents and intermediates in a closed-loop system makes flow chemistry an attractive approach for the industrial-scale production of this compound. durham.ac.uk
Discovery of New Catalytic Applications
The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thioether group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the molecule could serve as a ligand in coordination chemistry and catalysis. nih.govresearchgate.net
Future investigations could explore the synthesis of metal complexes with this compound as a ligand. The electronic properties of the pyrimidine ring, which can be tuned by introducing substituents, could influence the catalytic activity of the resulting metal complexes. These complexes could be screened for activity in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The nitrile group could also play a role in catalysis, either by coordinating to a metal center or by participating in the reaction itself. nih.govnsf.gov
Synergistic Research at the Interface of Organic and Materials Chemistry
The unique combination of a heterocyclic aromatic ring, a flexible thioether linker, and a reactive nitrile group makes this compound an interesting candidate for the development of novel functional materials.
Polymers: The pyrimidine moiety can be incorporated into polymer backbones to create materials with specific electronic or photophysical properties. researchgate.net For example, pyrimidine-containing polymers could be investigated for applications in organic light-emitting diodes (OLEDs) or as sensors. rsc.org The nitrile group could also be used as a handle for post-polymerization modification, allowing for the introduction of other functional groups.
Metal-Organic Frameworks (MOFs): The pyrimidine and nitrile functionalities could serve as coordinating sites for the construction of metal-organic frameworks (MOFs). thieme-connect.dersc.orgresearchgate.netyoutube.com MOFs are porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. By designing linkers based on this compound, it may be possible to create MOFs with novel topologies and properties. The thioether linkage could provide flexibility to the framework, while the pyrimidine and nitrile groups would dictate the coordination environment around the metal centers. rsc.org
Challenges and Opportunities in the Field
The exploration of this compound and its derivatives is not without its challenges. One of the primary hurdles is achieving regioselective functionalization of the pyrimidine ring. researchgate.netnih.govdigitellinc.comuaeu.ac.ae The presence of multiple reactive sites can lead to mixtures of products, necessitating careful control of reaction conditions. Overcoming this challenge through the development of selective synthetic methodologies will be crucial for unlocking the full potential of this compound.
Despite these challenges, the opportunities are vast. The diverse biological activities reported for pyrimidine derivatives suggest that novel analogues based on the this compound scaffold could lead to the discovery of new therapeutic agents. tandfonline.comnih.govnih.govmdpi.comlifechemicals.comgsconlinepress.comresearchgate.net The potential applications in materials science, from functional polymers to bespoke MOFs, represent a largely unexplored frontier. The continued development of innovative synthetic methods, including asymmetric catalysis, photocatalysis, electrochemistry, and flow chemistry, will undoubtedly accelerate the exploration of this promising chemical entity. nih.govelsevierpure.com
Q & A
Q. How can machine learning (ML) accelerate reaction optimization for this compound?
- Methodological Answer : Train ML models on historical kinetic data (e.g., temperature, solvent, catalyst) to predict optimal conditions. Use Bayesian optimization for high-dimensional parameter spaces. Validate predictions with robotic high-throughput experimentation (HTE) platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
